Fmoc-erythro-Sphingosine

Sphingolipid Synthesis Stereochemistry Ceramide

Researchers requiring stereochemically pure, SPPS-compatible sphingolipid building blocks face costly in-house chiral resolution. Fmoc-erythro-Sphingosine (CAS 56607-19-3) directly resolves this: • D-erythro configuration retained-eliminates chiral separation; validated for ceramide & S1P synthesis. • Fmoc protection enables direct SPPS incorporation with standard piperidine deprotection. • Selective PKC inhibition without PKA/MLCK cross-reactivity for targeted signaling studies.

Molecular Formula C33H47NO4
Molecular Weight 521.742
CAS No. 56607-19-3
Cat. No. B561891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-erythro-Sphingosine
CAS56607-19-3
Synonyms(2S,3R,4E)-2-Fluorenylmethoxycarbonylamino-4-octadecen-1,3-diol;  N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]carbamic Acid 9H-Fluoren-9-ylmethyl Ester; 
Molecular FormulaC33H47NO4
Molecular Weight521.742
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1
InChIKeyGCNQQIYQAZKODL-MLXMVAJTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-erythro-Sphingosine Procurement Guide


Fmoc-erythro-Sphingosine (CAS 56607-19-3, molecular formula C₃₃H₄₇NO₄, MW 521.73) is an N-(9-fluorenylmethoxycarbonyl) protected derivative of D-erythro-sphingosine, the naturally occurring sphingoid base essential for cellular membrane structure and sphingolipid signaling [1]. As a chemically modified lipid, this compound is distinguished by its Fmoc protective group that shields the amino group of the erythro-sphingosine backbone, enabling its use as a protected building block in the stereocontrolled synthesis of complex sphingolipids including ceramides, sphingosine-1-phosphate, lysosphingomyelin, and sphingomyelin [1][2]. The compound retains the D-erythro stereochemical configuration—the biologically relevant isomer—and demonstrates selective inhibition of protein kinase C (PKC) activity and phorbol dibutyrate binding in vitro in human platelets, while exhibiting no inhibitory activity against protein kinase A or myosin light chain kinase . Physically, it presents as a white crystalline solid with a melting point of 59–60°C and solubility in dichloromethane, ethyl acetate, and methanol [1].

Fmoc-erythro-Sphingosine Substitution Risks


Procurement decisions involving Fmoc-erythro-Sphingosine cannot rely on generic substitution with unprotected D-erythro-sphingosine or alternative stereoisomers due to fundamentally divergent functional utility. Unprotected sphingosine possesses a free amino group that is chemically incompatible with downstream solid-phase peptide synthesis (SPPS) and Fmoc-based coupling strategies, where the Fmoc group serves as an orthogonal amine-protecting group essential for regioselective N-acylation and subsequent deprotection under mild basic conditions [1]. Stereochemical substitution poses equally critical risks: while all four sphingosine stereoisomers (D-erythro, L-erythro, D-threo, L-threo) can be chemically synthesized, only the erythro-isomers are substrates for sphingosine kinases and capable of in vivo phosphorylation, whereas threo-isomers act as competitive inhibitors of sphingosine kinases and are not appreciably phosphorylated [2]. Furthermore, biological activity varies significantly among stereoisomers: D-erythro-sphingosine demonstrates peak protein kinase activation at 10–20 μM and shows preference over other stereoisomers [3]; L-erythro-sphingosine exhibits an IC₅₀ of 3.3 mol% for PKC inhibition [4]; while threo-isomers such as safingol (L-threo-sphinganine) inhibit PKC with an IC₅₀ of 24–40 μM and additionally target sphingosine kinase (Kᵢ ≈ 5 μM) [5]. Substitution of Fmoc-erythro-Sphingosine with any alternative lacking both the erythro stereochemistry and the Fmoc protection would compromise synthetic fidelity or introduce confounding biological variables.

Fmoc-erythro-Sphingosine Comparative Evidence


D-erythro Configuration in Sphingolipid Synthesis

Fmoc-erythro-Sphingosine preserves the D-erythro stereochemical configuration of naturally occurring sphingosine, which is essential for generating stereochemically pure downstream sphingolipids. A validated synthetic route demonstrates that reduction of 3-O-silyl-protected D-erythro-azidosphingosine yields 3-O-silyl-protected sphingosine, which is subsequently converted into the N-Fmoc-protected derivative (i.e., Fmoc-erythro-Sphingosine) or acylated to ceramide derivatives. Critically, all final products—including sphingosine-1-phosphate, ceramide-1-phosphate, lysosphingomyelin, and sphingomyelin—retain the D-erythro configuration in the sphingosine moiety, ensuring stereochemical purity throughout the synthetic sequence [1]. In contrast, utilization of alternative stereoisomers (L-erythro, D-threo, or L-threo) would produce non-native stereochemistry in final products, potentially altering biological recognition and signaling properties.

Sphingolipid Synthesis Stereochemistry Ceramide Sphingosine-1-Phosphate

Orthogonal Amine Protection for Solid-Phase Synthesis

The Fmoc protective group on Fmoc-erythro-Sphingosine enables orthogonal amine protection, a critical requirement for regioselective N-acylation during solid-phase peptide synthesis (SPPS) of sphingolipid-containing bioconjugates. Unprotected D-erythro-sphingosine possesses a free amino group that would undergo undesired side reactions under SPPS coupling conditions, rendering it incompatible with standard Fmoc-based peptide assembly protocols. A polymer-supported synthesis of sphingosine derivatives explicitly relies on C-acylation of polymeric phosphoranylidene acetates with an Fmoc-protected amino acid, demonstrating the essential role of Fmoc protection in enabling flexible variation of the sphingosine tail through deprotection–decarboxylation followed by E-selective Wittig olefination [1]. Additionally, the Fmoc group facilitates incorporation of the sphingolipid into more complex molecules, including lipopeptides where precise lipid-peptide interactions are critical for understanding signal transduction pathways and membrane dynamics .

Solid-Phase Synthesis Fmoc Chemistry Ceramide Synthesis Lipid-Protein Conjugates

Selective PKC Inhibition Profile

Fmoc-erythro-Sphingosine demonstrates a distinct selectivity profile as a protein kinase C (PKC) inhibitor while sparing protein kinase A (PKA) and myosin light chain kinase (MLCK). Specifically, the compound acts as a selective inhibitor of PKC activity and phorbol dibutyrate binding in vitro in human platelets, with no detectable inhibition of PKA or MLCK, though it does inhibit calmodulin-dependent enzymes [1]. This selectivity profile is particularly valuable when compared to dual-target inhibitors such as safingol (L-threo-sphinganine), which inhibits PKC with an IC₅₀ of 24–40 µM and additionally targets sphingosine kinase (SPHK) with a Kᵢ of approximately 5 µM [2]. The absence of SPHK inhibitory activity in Fmoc-erythro-Sphingosine makes it preferable for experiments where PKC-specific modulation is required without confounding effects on sphingosine-1-phosphate (S1P) signaling pathways.

Protein Kinase C Kinase Selectivity Signal Transduction Calmodulin

Substrate vs. Inhibitor of Sphingosine Kinase

A fundamental stereochemical determinant governs whether a sphingosine derivative acts as a substrate or inhibitor of sphingosine kinases. The erythro-isomers (including D-erythro and L-erythro) are substrates for sphingosine kinases and are capable of being phosphorylated in vivo to generate sphingosine-1-phosphate (S1P), the bioactive signaling lipid. In direct contrast, the threo-isomers both act as competitive inhibitors of sphingosine kinases and are not appreciably phosphorylated in vivo [1]. This stereochemical distinction has profound implications for experimental design: Fmoc-erythro-Sphingosine, following Fmoc deprotection to liberate the free amino group, yields D-erythro-sphingosine—a competent substrate for sphingosine kinases. In comparison, procurement of any threo-isomer derivative would yield compounds that inhibit rather than participate in the sphingosine-to-S1P metabolic pathway. Phosphorylation assays further demonstrate a significant preference for erythro isomers over threo isomers in sphingosine-activated protein kinase assays [2].

Sphingosine Kinase S1P Signaling Stereochemistry Enzymology

Mitochondrial Ceramidase Inhibition Potency

Stereochemical configuration directly influences inhibitory potency against mitochondrial ceramidase (mt-CDase), a key enzyme in sphingolipid catabolism. A systematic structure-activity study demonstrated that all stereoisomers of sphingosine inhibit mt-CDase, but with varying potency. The IC₅₀ values range from 0.04 to 0.14 mol% across the stereoisomers, with the natural D-erythro configuration showing the most potent inhibition [1]. The D-erythro backbone present in Fmoc-erythro-Sphingosine corresponds to the most active stereoisomeric form. Notably, N-methyl-D-erythro-sphingosine (N-Me-Sph) exhibited an IC₅₀ of 0.13 mol%, while structural modifications such as 3-O-methylation (3-O-Me-Sph) completely abolished inhibitory activity [1]. These data underscore that both stereochemistry and the presence of a modifiable amino group are critical determinants of mt-CDase inhibitory activity—parameters that are preserved in Fmoc-erythro-Sphingosine with the advantage of orthogonal protection.

Ceramidase Mitochondrial Enzymes Sphingolipid Metabolism Enzyme Inhibition

HPLC Separation of Sphingosine Stereoisomers

Procurement of stereochemically defined sphingosine derivatives necessitates robust analytical methods for identity confirmation and purity assessment. A validated HPLC method enables separation of all eight isomers of sphingosine and dihydrosphingosine at the picomole (low nanogram) scale, enabling unambiguous identification of relative and absolute configurations [1]. This method employs fluorescent N-naphthimide derivatization of the amino group, followed by normal and chiral phase HPLC with fluorescence detection, and can be further corroborated by circular dichroism (CD) spectroscopy [1]. The availability of this analytical framework provides quality assurance for Fmoc-erythro-Sphingosine procurement: the erythro configuration can be confirmed analytically, distinguishing it from threo contaminants or incorrect stereoisomers. This capability is particularly relevant given that stereochemical purity directly impacts experimental outcomes, as demonstrated by the functional differences between erythro and threo isomers in sphingosine kinase substrate competence [2].

HPLC Stereochemical Analysis Quality Control Enantiomeric Purity

Fmoc-erythro-Sphingosine Application Scenarios


Stereocontrolled Ceramide and Ceramide-1-Phosphate Synthesis

Fmoc-erythro-Sphingosine serves as the preferred starting material for laboratories synthesizing stereochemically pure ceramides and phosphorylated sphingolipid derivatives. As established, D-erythro-azidosphingosine can be converted to 3-O-silyl-protected sphingosine, then to N-Fmoc-protected derivative 8 (Fmoc-erythro-Sphingosine), and subsequently to ceramide derivatives 16 and 17 via N-acylation. All final products—including sphingosine-1-phosphate, ceramide-1-phosphate, lysosphingomyelin, and sphingomyelin—retain the D-erythro configuration [1]. This synthetic pathway is validated for generating stereochemically defined sphingolipids essential for studying lipid-protein interactions, membrane biophysics, and sphingolipid signaling pathways. Procurement of Fmoc-erythro-Sphingosine eliminates the need for in-house stereoselective synthesis or chiral resolution steps, reducing both time and cost while ensuring stereochemical fidelity.

Fmoc-Based SPPS of Sphingolipid Conjugates

The Fmoc protective group on Fmoc-erythro-Sphingosine enables its direct incorporation into solid-phase peptide synthesis (SPPS) workflows for generating lipopeptides and sphingolipid-protein conjugates. The Fmoc group shields the amino group during synthetic procedures, facilitating regioselective coupling and subsequent deprotection under standard mild basic conditions . A polymer-supported synthetic route explicitly utilizes C-acylation with Fmoc-protected amino acids to generate sphingosine derivatives with flexible tail variation [2]. This application is critical for researchers studying lipid raft formation, membrane-associated signaling complexes, and sphingolipid-dependent protein interactions. Procurement of Fmoc-erythro-Sphingosine provides an SPPS-ready building block that integrates seamlessly with automated peptide synthesizers and Fmoc-based coupling protocols.

PKC-Selective Inhibition Studies

Fmoc-erythro-Sphingosine demonstrates selective inhibition of protein kinase C (PKC) activity and phorbol dibutyrate binding in vitro in human platelets, while exhibiting no detectable inhibition of protein kinase A (PKA) or myosin light chain kinase (MLCK) [3]. This selectivity profile distinguishes it from dual-target inhibitors such as safingol, which inhibits both PKC (IC₅₀ = 24–40 µM) and sphingosine kinase (Kᵢ ≈ 5 µM) [4]. For experimental systems requiring PKC-specific modulation without confounding effects on PKA-dependent pathways, MLCK-regulated cytoskeletal dynamics, or sphingosine-1-phosphate (S1P) signaling, Fmoc-erythro-Sphingosine provides a more targeted pharmacological tool. This application is particularly relevant for signal transduction studies in platelets, immune cells, and cancer biology where PKC isoforms play distinct regulatory roles.

Mitochondrial Ceramidase Inhibition Studies

The D-erythro sphingosine backbone present in Fmoc-erythro-Sphingosine corresponds to the most potent stereoisomer for inhibiting mitochondrial ceramidase (mt-CDase), with IC₅₀ values ranging from 0.04 to 0.14 mol% across stereoisomers [5]. N-methyl-D-erythro-sphingosine retains inhibitory activity (IC₅₀ 0.13 mol%), indicating that N-modifications are tolerated, whereas 3-O-methylation completely abolishes activity [5]. Fmoc-erythro-Sphingosine, with its amino group orthogonally protected, enables researchers to generate defined N-acylated ceramide analogs while preserving the stereochemical features required for mt-CDase interaction. This application is valuable for studies of mitochondrial sphingolipid metabolism, ceramide-mediated apoptosis signaling, and the development of ceramidase-targeted pharmacological tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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